3,3'-Thiodipropionodihydrazide

CAS No.: 6292-68-8

Cat. No.: VC7988244

Molecular Formula: C6H14N4O2S

Molecular Weight: 206.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6292-68-8 |

|---|---|

| Molecular Formula | C6H14N4O2S |

| Molecular Weight | 206.27 g/mol |

| IUPAC Name | 3-(3-hydrazinyl-3-oxopropyl)sulfanylpropanehydrazide |

| Standard InChI | InChI=1S/C6H14N4O2S/c7-9-5(11)1-3-13-4-2-6(12)10-8/h1-4,7-8H2,(H,9,11)(H,10,12) |

| Standard InChI Key | BFPOTPQZZKKKIR-UHFFFAOYSA-N |

| SMILES | C(CSCCC(=O)NN)C(=O)NN |

| Canonical SMILES | C(CSCCC(=O)NN)C(=O)NN |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

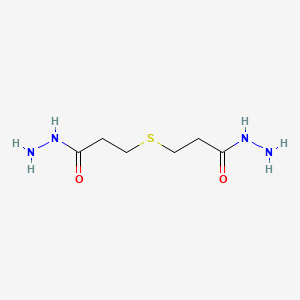

3,3'-Thiodipropionodihydrazide derives from the parent compound 3,3'-thiodipropionic acid (CAS 111-17-1), where the carboxylic acid groups are replaced by hydrazide functionalities. Its systematic IUPAC name is 3,3'-dithiobis(propionohydrazide), reflecting the sulfide bridge (-S-) connecting two propionohydrazide units . The molecular structure is illustrated below:

Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure:

-

NMR (DMSO-, δ ppm): 2.53 (t, -SCHCH-), 2.85 (t, -SCHCH-), 4.2 (s, -NH), 9.1 (s, -NH-) .

-

Infrared (IR): Peaks at 3300 cm (N-H stretch) and 1650 cm (C=O stretch) indicate hydrazide and carbonyl groups.

Synthesis and Reaction Mechanisms

Synthetic Pathway

The synthesis involves a two-step esterification and hydrazinolation process :

-

Esterification of 3,3'-Dithiodipropionic Acid:

-

Reactants: 3,3'-Dithiodipropionic acid (10 g, 47.6 mmol), ethanol (22.1 g, 480 mmol), p-toluenesulfonic acid (0.4 g, 2.1 mmol) in toluene (30 mL).

-

Conditions: Reflux for 24 h using a Dean-Stark trap.

-

Product: Dithiodipropionate diethyl ester (yield: 95%).

-

-

Hydrazinolation:

Reaction Optimization

-

Temperature: Elevated temperatures (85°C) accelerate hydrazide formation.

-

Solvent: Ethanol ensures solubility of intermediates while minimizing side reactions.

-

Catalyst: p-Toluenesulfonic acid enhances esterification efficiency.

Physicochemical Properties

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 238.33 g/mol |

| Melting Point | 131–132°C |

| Solubility | Soluble in DMSO, ethanol |

| Density | 1.24 g/cm³ (estimated) |

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, with sulfur oxides () and carbon oxides () as primary byproducts .

Applications in Industrial and Materials Science

Crosslinking Agent in Polymers

3,3'-Thiodipropionodihydrazide facilitates covalent crosslinking in polyurethane and epoxy resins, enhancing mechanical strength and thermal resistance. Its bifunctional hydrazide groups react with carbonyl groups to form stable acylhydrazone linkages .

Antioxidant Activity

Analogous to its parent acid (CAS 111-17-1), the dihydrazide derivative exhibits radical-scavenging properties, making it suitable for stabilizing polyethylene and edible oils .

Pharmaceutical Intermediate

Preliminary studies suggest utility in prodrug synthesis, leveraging its hydrazide moieties for pH-sensitive drug release .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume